molecular formula C5H5BN2O4 B13144109 (2-Nitropyridin-3-yl)boronic acid

(2-Nitropyridin-3-yl)boronic acid

Cat. No.: B13144109
M. Wt: 167.92 g/mol
InChI Key: PIYZZIOSBTXZAL-UHFFFAOYSA-N
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Description

(2-Nitropyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of 2-nitro-3-halopyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often mirror laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and bases is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2-Nitropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyridine alcohols or ketones.

    Reduction: Aminopyridine derivatives.

Scientific Research Applications

(2-Nitropyridin-3-yl)boronic acid has diverse applications in scientific research:

    Chemistry: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals through Suzuki-Miyaura coupling reactions.

    Biology: Used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (2-Nitropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • (2-Methoxy-5-nitropyridin-3-yl)boronic acid
  • (2,6-Difluoropyridin-3-yl)boronic acid
  • (5-Nitropyridin-2-yl)boronic acid

Comparison: (2-Nitropyridin-3-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring, which imparts distinct electronic properties and reactivity. Compared to other pyridinylboronic acids, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. The nitro group can also serve as a handle for further functionalization, enhancing its versatility in organic synthesis.

Properties

Molecular Formula

C5H5BN2O4

Molecular Weight

167.92 g/mol

IUPAC Name

(2-nitropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H5BN2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3,9-10H

InChI Key

PIYZZIOSBTXZAL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)[N+](=O)[O-])(O)O

Origin of Product

United States

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